

QCA570: An In-Depth Technical Guide on Preclinical Safety and Toxicity

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Compound of Interest

Compound Name: QCA570

Cat. No.: B10821911

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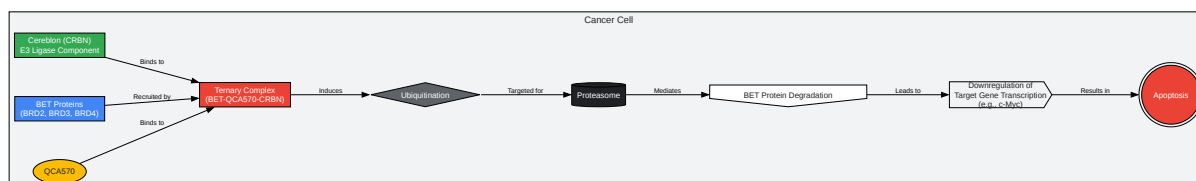
For Researchers, Scientists, and Drug Development Professionals

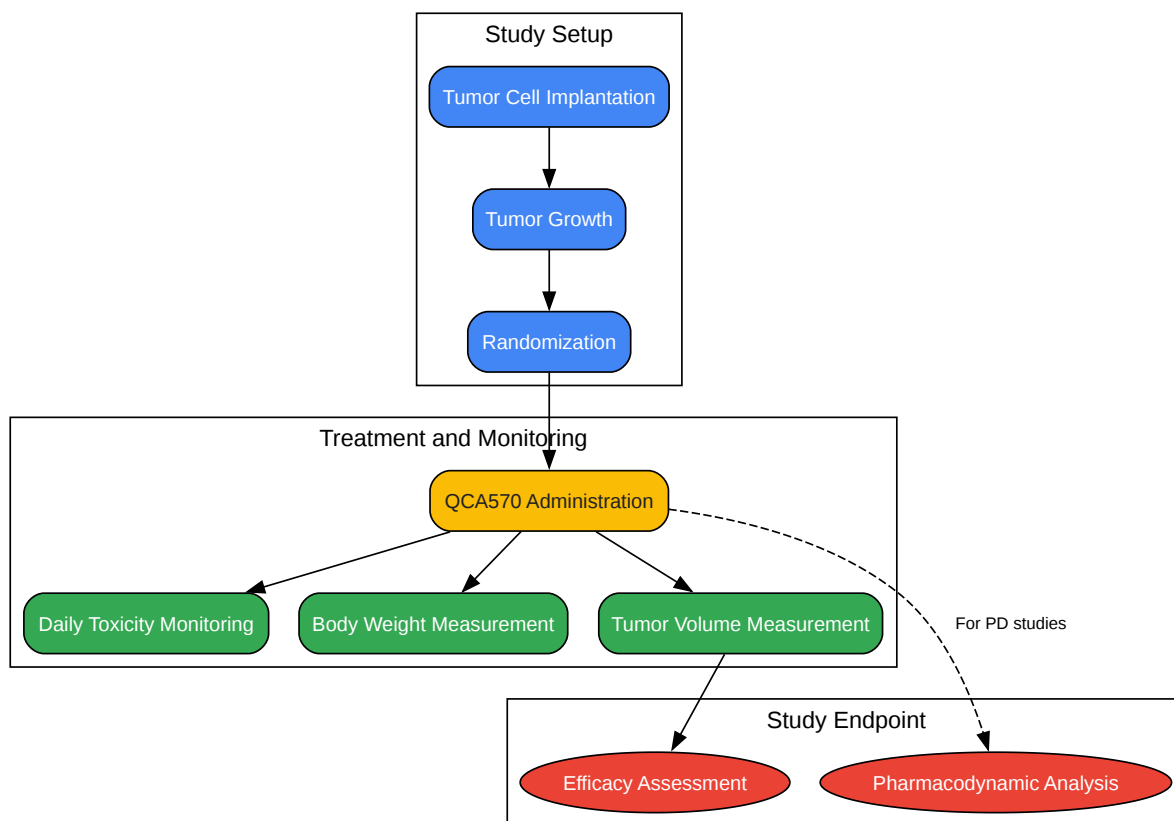
Abstract

QCA570 is a novel, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).^{[1][2][3]} As epigenetic "readers," BET proteins are critical regulators of gene transcription and are considered promising therapeutic targets in oncology and other diseases.^{[1][4]} **QCA570** has demonstrated exceptional potency in preclinical models, inducing degradation of BET proteins at picomolar concentrations in leukemia cells and leading to complete and durable tumor regression in xenograft models at well-tolerated doses.^{[1][3][5]} This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity profile of **QCA570**, based on published in vitro and in vivo studies. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical tolerability of this compound.

Mechanism of Action

QCA570 functions as a heterobifunctional molecule. One end binds to the BET protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][5]} This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.^[1] The degradation of BET proteins leads to the downregulation of key oncogenes, such as c-Myc, and subsequently induces apoptosis in cancer cells.^{[1][6]}





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References

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